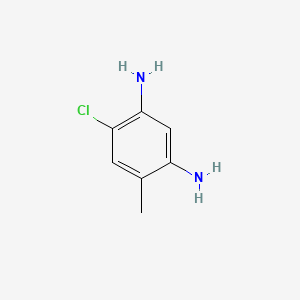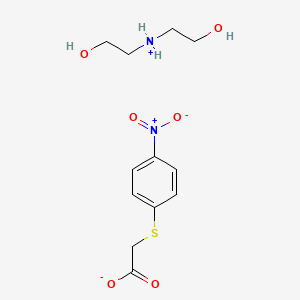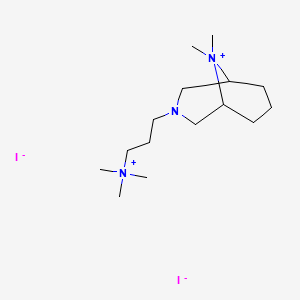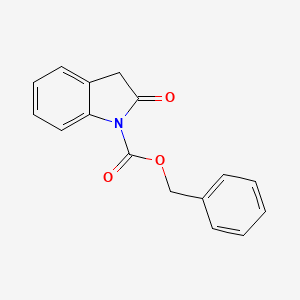![molecular formula C14H6N4 B13736664 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-70-2](/img/structure/B13736664.png)
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C14H6N4 It is known for its unique structure, which includes two cyano groups attached to a phenyl ring through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 3-(2,2-dicyanoethenyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like piperidine is used to catalyze the reaction. The mixture is refluxed for several hours, and the product is obtained after purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical transformations.
作用机制
The mechanism of action of 2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile involves its interaction with molecular targets through its reactive cyano groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various physiological responses.
相似化合物的比较
Similar Compounds
- 2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile
- 2,2’-[1,4-phenylenedi(methylylidene)]dimalononitrile
Uniqueness
Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.
属性
CAS 编号 |
17239-70-2 |
|---|---|
分子式 |
C14H6N4 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-2-1-3-12(4-11)6-14(9-17)10-18/h1-6H |
InChI 键 |
PFCGCDSJVMFOLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C=C(C#N)C#N)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


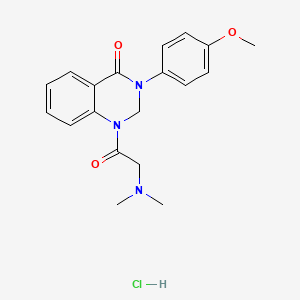
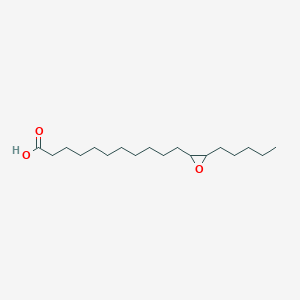
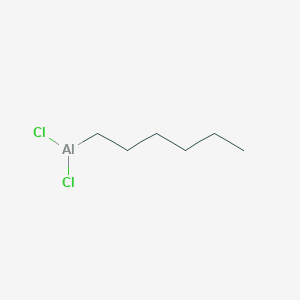

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
